molecular formula C14H8BrN3OS B2964972 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile CAS No. 391228-73-2

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile

Cat. No.: B2964972
CAS No.: 391228-73-2
M. Wt: 346.2
InChI Key: KZYUYYZTJGMLSC-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile is an organic compound that features a complex structure with several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile typically involves multi-step organic reactions:

  • Step 1: Starting with the preparation of the benzimidazole moiety by cyclization of o-phenylenediamine with formic acid.

  • Step 2: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • Step 3: The benzimidazole and bromothiophene intermediates are then coupled through a condensation reaction with a cyanoacetone derivative under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow chemistry techniques to improve yield and efficiency. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation: Oxidation of the benzimidazole or thiophene rings using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction of the nitrile group to an amine using hydrogenation catalysts.

  • Substitution: Halogenation or alkylation of the thiophene ring under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Substitution: Nucleophilic substitution with alkyl halides in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

  • Oxidation of the benzimidazole ring results in the formation of carboxylic acid derivatives.

  • Reduction of the nitrile group leads to the formation of primary amines.

  • Substitution reactions can introduce various functional groups onto the thiophene ring, enhancing the compound's chemical diversity.

Scientific Research Applications

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile has several applications:

  • Chemistry: Used as a building block for synthesizing complex organic molecules.

  • Biology: Investigated for its potential as a ligand in biochemical assays.

  • Medicine: Explored for its pharmacological properties, particularly its ability to interact with specific biological targets.

  • Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-3-(thiophen-2-yl)-3-oxopropanenitrile

  • 2-(1H-benzimidazol-2-yl)-3-(5-chlorothiophen-2-yl)-3-oxopropanenitrile

  • 2-(1H-benzimidazol-2-ylidene)-3-(thiophen-2-yl)-3-oxopropanenitrile

Uniqueness

Compared to similar compounds, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile stands out due to the presence of the bromothiophene group, which can significantly alter its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for scientific research and industrial applications.

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Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromothiophen-2-yl)-3-hydroxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3OS/c15-12-6-5-11(20-12)13(19)8(7-16)14-17-9-3-1-2-4-10(9)18-14/h1-6,19H,(H,17,18)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPKLWZTHMMXQT-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=C(S3)Br)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=C(S3)Br)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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